REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:31])[NH:7][CH2:8][CH:9]1[CH2:12][N:11]([CH2:13][C:14]#[C:15][C:16]2[CH:17]=[N:18][CH:19]=[CH:20][C:21]=2[O:22][C:23]2[CH:28]=[CH:27][C:26]([NH2:29])=[CH:25][C:24]=2[F:30])[CH2:10]1)([CH3:4])([CH3:3])[CH3:2].[CH3:32][O:33][C:34]1[CH:69]=[CH:68][C:37]([CH2:38][NH:39][C:40]2[N:45]=[CH:44][N:43]=[C:42]([O:46][C:47]3[CH:52]=[CH:51][C:50]([NH:53][C:54]([NH:56][C:57](=[O:66])[CH2:58][C:59]4[CH:64]=[CH:63][C:62]([F:65])=[CH:61][CH:60]=4)=[O:55])=[CH:49][C:48]=3[F:67])[CH:41]=2)=[CH:36][CH:35]=1>>[F:65][C:62]1[CH:61]=[CH:60][C:59]([CH2:58][C:57]([N:56]=[C:54]=[O:55])=[O:66])=[CH:64][CH:63]=1.[CH3:32][O:33][C:34]1[CH:35]=[CH:36][C:37]([CH2:38][NH:39][C:40]2[N:45]=[CH:44][N:43]=[C:42]([O:46][C:47]3[CH:52]=[CH:51][C:50]([NH:53][C:54]([NH:56][C:57](=[O:66])[CH2:58][C:59]4[CH:64]=[CH:63][C:62]([F:65])=[CH:61][CH:60]=4)=[O:55])=[CH:49][C:48]=3[F:67])[CH:41]=2)=[CH:68][CH:69]=1.[C:1]([O:5][C:6](=[O:31])[NH:7][CH2:8][CH:9]1[CH2:12][N:11]([CH2:13][C:14]#[C:15][C:16]2[CH:17]=[N:18][CH:19]=[CH:20][C:21]=2[O:22][C:23]2[CH:28]=[CH:27][C:26]([NH:29][C:54]([NH:56][C:57](=[O:66])[CH2:58][C:59]3[CH:64]=[CH:63][C:62]([F:65])=[CH:61][CH:60]=3)=[O:55])=[CH:25][C:24]=2[F:30])[CH2:10]1)([CH3:4])([CH3:2])[CH3:3]
|
Name
|
Compound D
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CNC2=CC(=NC=N2)OC2=C(C=C(C=C2)NC(=O)NC(CC2=CC=C(C=C2)F)=O)F)C=C1
|
Name
|
tert-butyl(1-(3-(4-(4-amino-2-fluorophenoxy)pyridin-3-yl)prop-2-ynyl)azetidin-3-yl)methylcarbamate
|
Quantity
|
25 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCC1CN(C1)CC#CC=1C=NC=CC1OC1=C(C=C(C=C1)N)F)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)CC(=O)N=C=O
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(CNC2=CC(=NC=N2)OC2=C(C=C(C=C2)NC(=O)NC(CC2=CC=C(C=C2)F)=O)F)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.11 mmol | |
AMOUNT: VOLUME | 0.37 mL |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NCC1CN(C1)CC#CC=1C=NC=CC1OC1=C(C=C(C=C1)NC(=O)NC(CC1=CC=C(C=C1)F)=O)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 mg | |
YIELD: PERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |